2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves a one-pot synthesis approach. This method combines [3 + 3] cycloaddition, reduction, and deamination reactions. The process starts with the cyclization of bis-(2,4,6-trichlorophenyl) malonate with 2-aminothiazole and 2-amionothiadiazole derivatives under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through microwave-assisted multi-component reactions. This green synthesis approach uses aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The hydroxyl group at the 7th position can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with molecular targets such as enzymes and receptors. For instance, as an AChE inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby increasing its levels in the brain. This action helps in alleviating symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one: Similar in structure but lacks the butyl group at the 2nd position.
5H-furo[2,3-d]thiazolo[3,2-a]pyrimidin-5-one: Contains a furan ring fused to the thiadiazolo pyrimidine core.
6H-furo[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-8(7H)-one: Another derivative with a furan ring but different substitution pattern.
Uniqueness
The uniqueness of 2-Butyl-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C9H11N3O2S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
2-butyl-7-hydroxy-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C9H11N3O2S/c1-2-3-4-7-11-12-8(14)5-6(13)10-9(12)15-7/h5,13H,2-4H2,1H3 |
InChI Key |
GCSZIEFAEVVTHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN2C(=O)C=C(N=C2S1)O |
Origin of Product |
United States |
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